N-Despropyl Gamithromycin

描述

N-Despropyl Gamithromycin is an intermediate used in the preparation of Gamithromycin and 8a-aza-8a-homoery thromycin derivatives.

作用机制

Target of Action

N-Despropyl Gamithromycin is a semi-synthetic macrolide antibiotic . It primarily targets bacteria causing bovine respiratory disease (BRD), such as Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma species . These bacteria are responsible for various infections in cattle and other ruminants .

Mode of Action

This compound, like other macrolide antibiotics, inhibits protein synthesis in bacteria . It binds to the bacterial ribosome, blocking the translocation of tRNA during translation. This action prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis and leading to the death of the bacteria .

Biochemical Pathways

The major biotransformation pathways of this compound include hydrolysis with a loss of the cladinose sugar moiety to form declad and N-dealkylation to form N-Despropyl N-Desmethyl Gamithromycin . It also undergoes biotransformation via a minor pathway to form the translactone derivative through an intra-molecular rearrangement .

Pharmacokinetics

The pharmacokinetic characteristics of this compound were analyzed after a single subcutaneous injection . The main pharmacokinetic parameters for the area under the concentration–time curve from 0 to 24 h and the peak drug concentration values ranged from 0.86 to 8.42 µg·h/ml and from 0.55 to 5.69 µg/ml, respectively . These values indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The result of this compound’s action is the effective treatment and prevention of bovine respiratory disease (BRD) caused by various bacteria . By inhibiting protein synthesis, it prevents the growth and multiplication of these bacteria, thereby alleviating the symptoms of the disease and promoting the recovery of the affected animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is administered via the subcutaneous route at a recommended dose of 6 mg/kg body weight in ovine species . The efficacy of the drug can be affected by factors such as the health status of the animal, the presence of other medications, and the specific characteristics of the bacterial strain causing the infection .

属性

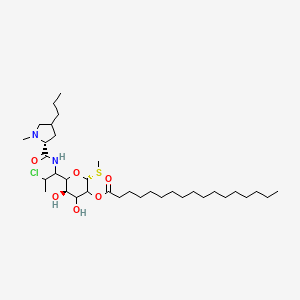

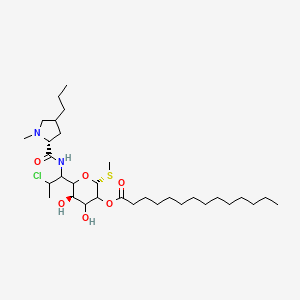

IUPAC Name |

(2R,4S,5S,8S,11S,12S,13S,14R)-11-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21?,22-,23+,24?,25?,26+,27-,28?,29-,30-,31-,32-,34-,35?,36?,37?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECSSHHDKCPKFK-IRMDGJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C([C@H]([C@H](CN[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)